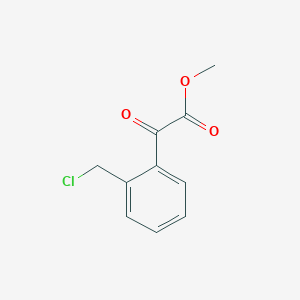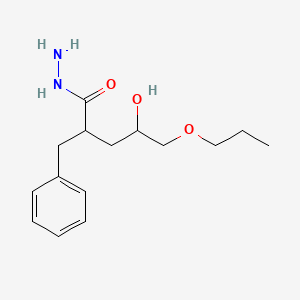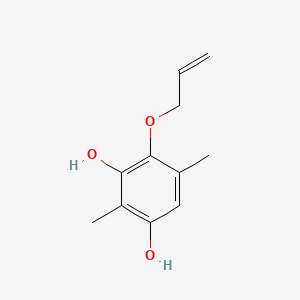
5-Fluoro-5'-O-(triphenylmethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog that has garnered attention in the fields of chemistry, biology, and medicine. This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a fluorine atom, and the 5’-hydroxyl group is protected by a triphenylmethyl (trityl) group. The presence of the fluorine atom and the trityl group imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5’-O-(triphenylmethyl)uridine typically involves multiple steps, starting from uridine. The first step is the selective protection of the 5’-hydroxyl group of uridine using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. This reaction yields 5’-O-(triphenylmethyl)uridine. The next step involves the introduction of the fluorine atom at the 5-position of the uracil ring. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-5’-O-(triphenylmethyl)uridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-5’-O-(triphenylmethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Deprotected Products: Removal of the triphenylmethyl group yields 5-fluorouridine.
Aplicaciones Científicas De Investigación
5-Fluoro-5’-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The fluorine atom at the 5-position of the uracil ring enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase and uridine phosphorylase. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouridine: A closely related compound where the triphenylmethyl group is absent.
5-Fluorouracil: Another fluorinated pyrimidine analog used as an anticancer agent.
2’-Deoxy-5-fluorouridine: A deoxyribonucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-5’-O-(triphenylmethyl)uridine is unique due to the presence of the triphenylmethyl group, which provides additional protection and stability to the molecule. This protection allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Propiedades
Número CAS |
3871-66-7 |
|---|---|
Fórmula molecular |
C28H25FN2O6 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1 |
Clave InChI |
NGLHEHMKJDNUTH-PMHJDTQVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)F)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)



![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)






![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)

